molecular formula C10H9BrClNO B050948 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one CAS No. 120427-95-4

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one

Cat. No.: B050948
CAS No.: 120427-95-4
M. Wt: 274.54 g/mol
InChI Key: FUHGGNYHOLHJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one (CAS: 120427-95-4) is a halogenated indolinone derivative with a molecular formula of C₁₀H₉BrClNO and a molecular weight of 274.55 g/mol . It features a bromoethyl group at the 4-position and a chlorine substituent at the 3-position of the indolinone core. This compound is a key intermediate in synthesizing pharmaceuticals like ropinirole, a dopamine agonist used to treat Parkinson’s disease . Its physicochemical properties include a melting point of 153–155°C, solubility in DMSO and methanol, and stability under dry, refrigerated storage conditions .

Preparation Methods

Structural and Physicochemical Properties

The compound’s molecular formula is C₁₀H₉BrClNO , with a molar mass of 274.54 g/mol . Crystallographic data indicate a planar indolinone core substituted at the 3-position with chlorine and the 4-position with a 2-bromoethyl group. Critical physicochemical parameters include:

PropertyValueSource
Melting Point153–155°C
Density1.647 g/cm³
Boiling Point374.7°C (predicted)
SolubilitySlight in DMSO, methanol
pKa14.05 (predicted)

The chloro substituent at C3 enhances electrophilic reactivity, while the bromoethyl group at C4 facilitates nucleophilic substitutions in downstream applications .

Halogenation-Based Synthetic Routes

Chlorination of 4-(2-Bromoethyl)indolin-2-one

A two-step protocol involves initial bromoethylation followed by electrophilic chlorination:

  • Bromoethylation : 4-Ethylindolin-2-one undergoes radical bromination using bromine (Br₂) in water under UV irradiation, yielding 4-(2-bromoethyl)indolin-2-one .

  • Chlorination : The intermediate is treated with N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) under acidic conditions (HCl or H₂SO₄) to introduce the 3-chloro substituent .

Reaction Conditions :

  • NCS stoichiometry : 1.4–2.0 equivalents relative to substrate .

  • Acid concentration : 0.2–1.0 M in THF .

  • Temperature : 0–25°C to minimize side reactions .

This method achieves moderate yields (50–65%) but requires careful control of reaction time to avoid over-chlorination .

Direct Halogenation of 7-(4-Bromobenzoyl)indole

A patent-pending approach (CN114014792A) adapts methodologies for analogous indolinones :

  • Halogenation : 7-(4-Bromobenzoyl)indole reacts with NCS in THF/H₂O (9:1 v/v) catalyzed by H₂SO₄, forming 3,3-dichloro-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one.

  • Reduction : Zinc powder in acetic acid reduces the dichloro intermediate to the target compound, eliminating chlorine at C3 while retaining the bromoethyl group .

Optimization Insights :

  • Zn powder particle size : <50 µm ensures complete reduction within 2 hours .

  • Yield : 72–78% after recrystallization from ethyl acetate .

Palladium-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids couple with bromoethyl-indolinone precursors using Pd(OAc)₂ and K₂CO₃ in toluene . While primarily used for annulated indoles , this method could be adapted for introducing bromoethyl groups via alkyl boronate intermediates.

Challenges :

  • Competing β-hydride elimination reduces yields in alkyl boronate couplings.

  • Ligand selection (e.g., BnBu₃NCl) is critical for stabilizing palladium intermediates .

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield
Halogenation (NCS)Scalable, mild conditionsRequires acidic media50–65%
Reductive DechlorinationHigh purityZn waste generation72–78%
Palladium CatalysisVersatile functionalizationCostly catalysts~40%

Purification and Characterization

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves chlorinated by-products .

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 2.85 (t, J=7.6 Hz, 2H, CH₂Br), 3.15 (t, J=7.6 Hz, 2H, CH₂), 7.20–7.45 (m, 3H, Ar-H) .

    • LC-MS : m/z 274.0 [M+H]⁺ .

Industrial-Scale Considerations

Large-scale production (Patent CN114014792A) emphasizes:

  • Solvent Recovery : THF is distilled and reused, reducing costs .

  • Waste Management : Zn residues are treated with NaOH to precipitate Zn(OH)₂ .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Cyclization: The indole ring can participate in cyclization reactions, forming complex polycyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro substituent can influence the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one 120427-95-4 C₁₀H₉BrClNO 274.55 153–155 3-Cl, 4-(2-Bromoethyl) Ropinirole intermediate
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one 120427-96-5 C₁₀H₁₀BrNO 240.10 153–155 4-(2-Bromoethyl) Precursor to chlorinated derivatives
4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one 139122-17-1 C₁₇H₁₄ClNO₃ 315.75 Not reported 3-Cl, 4-(Benzoyloxyethyl) Intermediate in ester-functionalized drug synthesis
3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one 118416-28-7 C₁₄H₇BrF₂N₂O 337.12 Not reported 5-Br, 3-imino (difluorophenyl) Potential bioactive scaffold

Reactivity and Functional Group Analysis

  • Bromoethyl vs. Benzoyloxyethyl Groups :

    • The bromoethyl group in the target compound acts as a leaving group, facilitating nucleophilic substitutions (e.g., in ropinirole synthesis) .
    • In contrast, the benzoyloxyethyl group (CAS 139122-17-1) introduces ester functionality, enabling hydrolysis or transesterification reactions for further derivatization .
  • Chlorine Substituent Effects: The 3-chloro group in the target compound enhances electrophilicity at the indolinone core, directing reactions to specific positions. This is absent in the non-chlorinated analogue (CAS 120427-96-5), which shows lower reactivity in halogen-directed syntheses .
  • Fluorine and Imino Groups: The difluorophenylimino group in CAS 118416-28-7 increases lipophilicity and metabolic stability, making it relevant in drug design .

Challenges :

  • Brominated intermediates are moisture-sensitive, necessitating inert atmospheres .
  • Purification of halogenated indolinones often requires multiple chromatographic steps .

Biological Activity

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one, also known by its CAS number 120427-95-4, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, cytotoxicity, and therapeutic potential.

  • Molecular Formula : C10H9BrClNO
  • Molecular Weight : 274.54 g/mol
  • Structural Characteristics : The compound features a bromine atom at the 2-position of the ethyl group and a chlorine atom at the 3-position of the indolinone structure. This unique arrangement contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in cellular proliferation and survival pathways.

Cytotoxicity Studies

Recent research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.0
DU145 (Prostate Cancer)10.0

These results indicate that the compound has a promising profile as an anticancer agent, particularly in inhibiting cell growth in hormone-sensitive and non-sensitive cancer types.

Case Studies and Experimental Findings

  • Antitumor Activity : In a study evaluating the antitumor effects of various indolinone derivatives, this compound was noted for its potent inhibitory activity against DU145 prostate carcinoma cells, with an IC50 value significantly lower than many other tested compounds .
  • Mechanistic Insights : Further investigations revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vivo studies demonstrated that treatment with this compound resulted in reduced tumor size in xenograft models .
  • Selectivity Index : The selectivity index (SI) for this compound was calculated based on its cytotoxicity against normal cells versus cancer cells, showing a favorable profile for targeting malignant cells while sparing healthy tissue .

Q & A

Q. What are the established synthetic routes for 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one under green chemistry conditions?

Answer:
A promising green synthesis method involves using water as a solvent and triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst. For example, analogous indolinone-coumarin hybrids are synthesized via nucleophilic addition of 4-bromoisatin derivatives with halogenated electrophiles in aqueous media, achieving yields of ~80% after ethanol recrystallization . Key steps include:

  • Reaction Optimization : Stirring at 333 K for 3 hours to ensure complete conversion.
  • Purification : Ethanol wash followed by slow evaporation for single-crystal growth.

Table 1: Comparison of Synthetic Approaches

SolventCatalystTemperatureYieldReference
WaterTEBAC333 K80%
EthanolNoneReflux65%

Q. How is X-ray crystallography utilized in confirming the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and intermolecular interactions. For example:

  • Planarity Analysis : Indole and coumarin rings in analogous compounds exhibit a dihedral angle of 85.09°, confirming steric and electronic effects .
  • Hydrogen Bonding : Intramolecular O–H⋯O and N–H⋯O bonds stabilize the crystal lattice (e.g., O⋯O distances: 2.65–2.78 Å) .
  • Data Parameters : Typical refinement metrics include R factor = 0.024 and wR factor = 0.059, with data-to-parameter ratios >12 : 1 .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?

Answer:

  • IR Spectroscopy :
    • Peaks at ~1710 cm⁻¹ (C=O stretch of indolinone) and ~3400 cm⁻¹ (N–H/O–H stretching) confirm functional groups .
  • ¹H NMR :
    • Aromatic protons appear as multiplets at δ 6.52–7.84 ppm.
    • Exchangeable protons (NH/OH) resonate as broad singlets near δ 9.88 ppm .
  • 13C NMR :
    • Carbonyl carbons (C=O) appear at ~170–180 ppm .

Q. How do substituents like bromo and chloro groups influence the compound's chemical reactivity and stability?

Answer:

  • Electronic Effects : The electron-withdrawing Cl and Br groups increase electrophilicity at the indolinone core, facilitating nucleophilic attacks (e.g., Grignard additions) .
  • Steric Effects : Bulky substituents at the 3-position hinder planarization, reducing π-π stacking interactions in solid-state structures .
  • Stability : Halogens enhance oxidative stability but may promote hydrolysis under basic conditions.

Advanced Consideration : Computational studies (e.g., DFT) can predict substituent effects on frontier molecular orbitals, guiding synthetic modifications .

Q. What are the challenges in achieving regioselectivity during the synthesis of halogenated indolinones, and how can they be addressed?

Answer:

  • Regioselectivity Issues : Competing reactions at the 3- vs. 5-positions of indolinone can occur due to resonance stabilization of intermediates.
  • Mitigation Strategies :
    • Use directing groups (e.g., hydroxyl or methyl) to control electrophilic substitution .
    • Employ low-temperature conditions (-78°C) to kinetically favor desired pathways .

Q. What computational methods are recommended for studying the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-31G(d) to model bond polarization and charge distribution.
    • Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE < 5 eV suggests high electrophilicity) .
  • Molecular Dynamics (MD) :
    • Simulate solvation effects in aqueous or organic media to assess aggregation behavior .

Properties

IUPAC Name

4-(2-bromoethyl)-3-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-5-4-6-2-1-3-7-8(6)9(12)10(14)13-7/h1-3,9H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHGGNYHOLHJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(C(=O)NC2=C1)Cl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438662
Record name 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120427-95-4
Record name 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120427-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a precooled solution of ferric chloride (28.5 kg) in dichloromethane (340 1) at 0° C. was added acetyl chloride (9.2 kg) at such a rate that the reaction temperature did not exceed 5° C. The reaction mixture was stirred at between 0° and 5° C. for 15 minutes. To the mixture was added a pre-dryed solution of 2-(2'-bromoethyl)-β-nitrostyrene [12.88 kg (16.22 kg wet:water content 20.6%)]in dichloromethane (55 litres) at such a rate that the reaction temperature did not exceed 5° C. The reaction mixture was stirred for 5 hours at a temperature between 5 and 10° C. Analysis by TLC confirmed that the reaction had gone to completion. Water (240 1) was then added to the reaction mixture at such a rate so that the temperature did not exceed 20° C. The mixture was then stirred for 30 minutes. The dichloromethane layer was isolated and washed a further three times with water (three times 120 1). The dichloromethane layer was then distilled to a volume of about 60 1. After cooling to 20° C. petroleum ether (60/80 grade. 40 1) was added and the resulting precipitate was stirred at 10° C. for 30 minutes. HPLC analysis of the crude reaction mixture indicated a purity of 93.22% of the required product. 4-(2'-bromo-ethyl)-3-chloro-1,3-dihydro-2H-indol-2-on by filtration, the filtrate washed with petroleum ether (60 1) and dried at 80° C. overnight to give 10.8 kg (78%) of of the title compound.
[Compound]
Name
ferric chloride
Quantity
28.5 kg
Type
reactant
Reaction Step One
Quantity
9.2 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.